

# In-Depth Technical Guide: SJ11646 - A Potent LCK-Targeting PROTAC

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SJ11646** is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Lymphocyte-specific protein tyrosine kinase (LCK). As a dasatinib-based degrader, **SJ11646** hijacks the ubiquitin-proteasome system to induce the degradation of LCK, a key signaling protein implicated in T-cell acute lymphoblastic leukemia (T-ALL). This document provides a comprehensive technical overview of the structure, chemical properties, and biological activity of **SJ11646**, including detailed experimental protocols for its synthesis and evaluation.

## **Chemical Structure and Properties**

**SJ11646** is a heterobifunctional molecule composed of a dasatinib analog for binding to LCK, a linker, and a cereblon-binding moiety to engage the E3 ubiquitin ligase complex.[1]

Chemical Name: N-(2-Chloro-6-methylphenyl)-2-((6-(4-(3-(2-(4-(2,6-dioxopiperidin-3-yl)phenoxy)acetamido)propyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[2]

### **Physicochemical Properties**

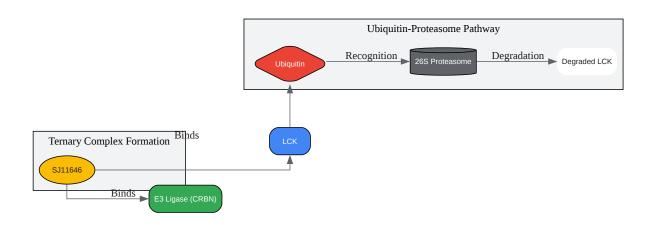


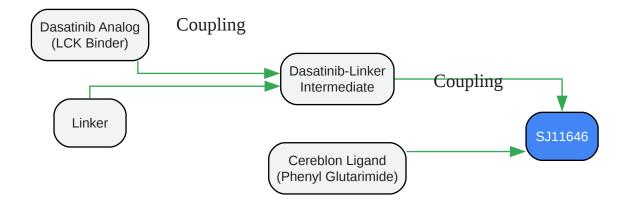
Property	Value	Reference
Molecular Formula	C36H40CIN9O5S	[2]
Molecular Weight	746.28 g/mol	[2]
CAS Number	2933135-82-9	[2]
Appearance	Solid	[1]
Purity	≥98%	[2]
Solubility	Soluble to 20 mM in DMSO	[2]
Storage	Store at -20°C	[2]

#### **Mechanism of Action**

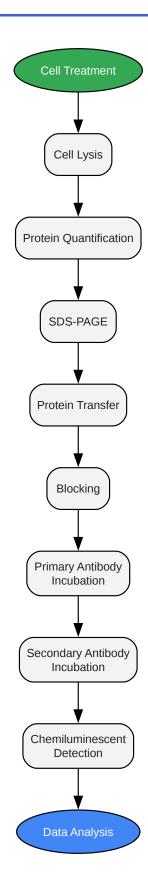
**SJ11646** functions as a PROTAC, inducing the degradation of its target protein, LCK, through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between LCK, **SJ11646**, and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the polyubiquitination of LCK, marking it for degradation by the 26S proteasome.[3] This targeted degradation leads to a prolonged suppression of LCK signaling.[1]











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#### References

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- 3. medchemexpress.com [medchemexpress.com]
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